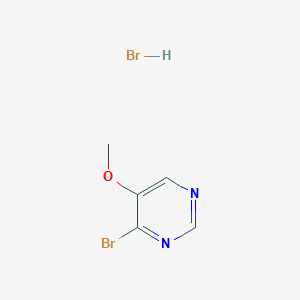

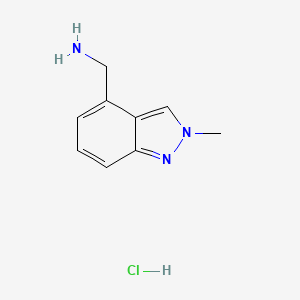

![molecular formula C10H7NO4S B1529225 Methyl 7-nitrobenzo[b]thiophene-2-carboxylate CAS No. 34084-89-4](/img/structure/B1529225.png)

Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

Descripción general

Descripción

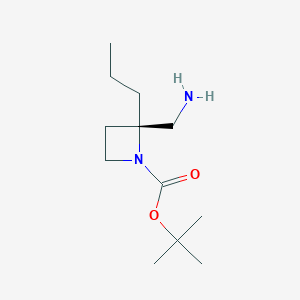

“Methyl 7-nitrobenzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H7NO4S . It is used in various applications and research .

Synthesis Analysis

The synthesis of “Methyl 7-nitrobenzo[b]thiophene-2-carboxylate” involves several steps. In one method, the key intermediate nitrobenzo[b]thiophene-2-carboxylic acid is obtained by filtering off the products and recrystallizing from ethanol .Molecular Structure Analysis

The molecular structure of “Methyl 7-nitrobenzo[b]thiophene-2-carboxylate” can be represented by the InChI code: 1S/C10H7NO4S/c1-15-10(12)8-5-6-3-2-4-7(11(13)14)9(6)16-8/h2-5H,1H3 .Chemical Reactions Analysis

The chemical reactions involving “Methyl 7-nitrobenzo[b]thiophene-2-carboxylate” are complex and depend on the specific conditions of the reaction . For example, in one reaction, the resulting mixture was stirred at room temperature for 12 hours .Physical And Chemical Properties Analysis

“Methyl 7-nitrobenzo[b]thiophene-2-carboxylate” has a molecular weight of 237.24 . It has a boiling point of 393.2°C at 760 mmHg . The compound is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, at 2-8°C .Aplicaciones Científicas De Investigación

Kinase Inhibitors

Methyl 7-nitrobenzo[b]thiophene-2-carboxylate serves as a precursor for the synthesis of kinase inhibitors. Researchers have employed microwave-assisted methods to rapidly access 3-aminobenzo[b]thiophenes, which are essential scaffolds for kinase inhibitors. These inhibitors target specific kinases involved in cellular signaling pathways and have implications in cancer therapy and other diseases .

Organic Semiconductors

Benzothiophenes, including derivatives like Methyl 7-nitrobenzo[b]thiophene-2-carboxylate, are crucial components of organic semiconductors. Their extended and highly delocalized electronic structures make them valuable for applications in optoelectronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Medicinal Chemistry

Substituted benzothiophenes, including Methyl 7-nitrobenzo[b]thiophene-2-carboxylate, play a vital role in drug discovery. They serve as privileged structures and building blocks for various therapeutic agents. Examples include tubulin polymerization inhibitors, acetyl-CoA carboxylase inhibitors, antidepressants, and estrogen receptor modulators .

Antiproliferative Activities

Researchers have designed novel benzo[b]thiophene-diaryl urea derivatives using molecular hybridization. These compounds, derived from Methyl 7-nitrobenzo[b]thiophene-2-carboxylate, exhibit antiproliferative activities. Their potential impact on cancer cells and other proliferative disorders is an active area of investigation .

Fragment-Based Drug Discovery

Scaffolds based on 2- or 3-aminobenzo[b]thiophenes offer enormous potential for further derivatization. They have shown promise in fragment-based drug discovery, particularly as hits or leads for kinase targets. Examples include LIMK protein family inhibitors, PIM-kinases, and MAPK-2 kinase inhibitors .

Corrosion Inhibitors

While not directly related to Methyl 7-nitrobenzo[b]thiophene-2-carboxylate, thiophene derivatives in general find applications as corrosion inhibitors. Their unique properties contribute to protecting metals and alloys from degradation in various environments .

Safety and Hazards

“Methyl 7-nitrobenzo[b]thiophene-2-carboxylate” is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

methyl 7-nitro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4S/c1-15-10(12)8-5-6-3-2-4-7(11(13)14)9(6)16-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUVQMBNXODKGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00727765 | |

| Record name | Methyl 7-nitro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-nitrobenzo[b]thiophene-2-carboxylate | |

CAS RN |

34084-89-4 | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 7-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34084-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 7-nitro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

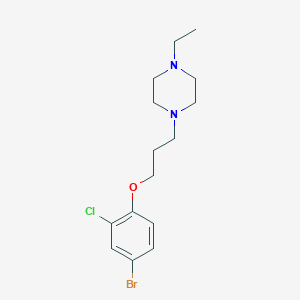

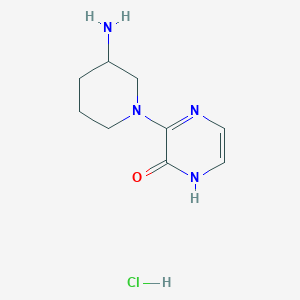

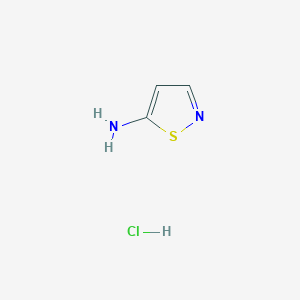

![3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1529148.png)

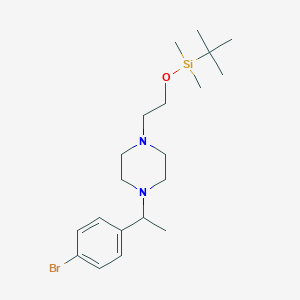

![tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate](/img/structure/B1529159.png)